3-Iodo-1-methyl-5-nitro-1H-pyrazole

Sonogashira coupling Cross-coupling chemistry Heterocyclic synthesis

Regioisomeric impurities & dehalogenation byproducts plague pyrazole cross-coupling. The 3-bromo analog suffers base-promoted dehalogenation, reducing yields. 3-Iodo-1-methyl-5-nitro-1H-pyrazole overcomes this: C-3 iodine enables chemo-/regio-selective Sonogashira coupling; adjacent nitro group permits hypoxia-selective prodrug design. - Avoid dehalogenation: C-I bond ensures selective oxidative addition. - Leverage electronic effects: Nitro group tunes reactivity for iterative functionalization. - Differentiated reactivity: Superior for Sonogashira; density 2.38 g/cm³ aids HPLC method development. - Reliable supply: ≥98% purity from multiple global vendors.

Molecular Formula C4H4IN3O2
Molecular Weight 253.00 g/mol
Cat. No. B12222707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methyl-5-nitro-1H-pyrazole
Molecular FormulaC4H4IN3O2
Molecular Weight253.00 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)I)[N+](=O)[O-]
InChIInChI=1S/C4H4IN3O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3
InChIKeyOZAHEYYGYWOFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1-methyl-5-nitro-1H-pyrazole: A Strategic Orthogonal Synthetic Handle for Iterative Cross-Coupling of Polyfunctional Pyrazoles


3-Iodo-1-methyl-5-nitro-1H-pyrazole (CAS 2171314-54-6) is a heterocyclic building block characterized by a unique ortho-disposition of the iodo (C-3) and nitro (C-5) substituents on an N-methylpyrazole scaffold . This specific substitution pattern confers distinct electronic properties and reactivity profiles compared to its regioisomers (4-iodo, 5-iodo) or other 3-halogenated analogs. As a class, C-nitroiodopyrazoles are recognized as advanced intermediates in medicinal chemistry and agrochemical research, serving as pivotal substrates for palladium-catalyzed transformations and generating reactive intermediates upon bioreduction of the nitro group .

Ortho iodo-nitro substitution pattern for selective Pd-catalyzed cross-coupling
Supports iterative functionalization of polyfunctional pyrazole cores
Advanced building block for medicinal chemistry and agrochemical research

Procurement Pitfalls: Why Regioisomeric and 3-Bromo Analogs Cannot Substitute for 3-Iodo-1-methyl-5-nitro-1H-pyrazole


Substitution of 3-Iodo-1-methyl-5-nitro-1H-pyrazole with a generic 'halogenated nitropyrazole' introduces critical synthetic risks. The specific C-3 iodine position provides a reactivity profile fundamentally distinct from the 4-iodo and 5-iodo regioisomers in cross-coupling reactions . Furthermore, literature evidence demonstrates that the 3-bromo analog can exhibit a higher propensity for base-promoted dehalogenation under Suzuki-Miyaura conditions, leading to reduced yields and procuring a non-functionalized byproduct [1]. The strong electron-withdrawing effect of the adjacent nitro group modulates the oxidative addition step at C-3, and replacing iodine with bromine or altering its position changes the chemoselectivity in iterative functionalization of the pyrazole core [2].

Regioisomer4-iodo and 5-iodo regioisomers exhibit distinct cross-coupling reactivity; may not transfer directly.
3-Bromo analogHigher dehalogenation propensity reported in Suzuki-Miyaura; iodine-specific reactivity may be lost.
Electronic profileC-5 nitro deactivates C-3 iodine toward oxidative addition in Sonogashira; regioisomer choice critical.

Quantitative Differentiation Matrix: 3-Iodo-1-methyl-5-nitro-1H-pyrazole vs. Structural Analogs in Key Transformations


Sonogashira Cross-Coupling: Ortho-Nitro Synergy and Performance Against Regioisomers

In Sonogashira coupling with phenylacetylene, the 3-iodo-4-nitro regioisomer (10a) shows significant reactivity, whereas the 3-iodo-5-nitro analog (9a) is completely unreactive. This demonstrates that the C-5 nitro group in the target compound (3-iodo-1-methyl-5-nitro-1H-pyrazole) electronically deactivates the C-3 iodine toward oxidative addition to Pd(0), a critical consideration for synthetic planning . The analogous bromopyrazoles (4a and 5a) failed to react under the same conditions, providing a yield of 0% .

Sonogashira reactivity
Head-to-head
3-I-5-NO₂ isomer: 0% yield; 3-I-4-NO₂ isomer: 58% yield. Bromo analogs: 0%.
C-5 nitro completely suppresses Sonogashira coupling; supports regioisomer-specific selection.
Pd(PPh₃)₂Cl₂, CuI, phenylacetylene. Source: Mazeikaite et al., 2014.
Sonogashira coupling Cross-coupling chemistry Heterocyclic synthesis

Suzuki-Miyaura Dehalogenation Risk: Iodine vs. Bromine/Chlorine in Aminopyrazole Systems

A systematic comparison of halogenated aminopyrazoles in Suzuki-Miyaura reactions revealed that bromo and chloro derivatives are superior to iodopyrazoles due to their reduced propensity for base-promoted dehalogenation [1]. This side reaction results in a loss of the halogen atom without productive cross-coupling, lowering the yield and generating an unfunctionalized pyrazole impurity. This finding is critical for users considering switching to the 3-bromo-1-methyl-5-nitro-1H-pyrazole analog (CAS 2097252-80-5), which may offer improved coupling efficiency in Suzuki-based libraries.

Suzuki-Miyaura risk
Class-level
Iodopyrazoles reported with higher dehalogenation vs. bromo/chloro analogs.
Suzuki workflows may favor 3-bromo analog; review dehalogenation propensity.
Qualitative class inference; J. Org. Chem. 2017.
Suzuki-Miyaura coupling Dehalogenation Pyrazole functionalization

Nitrodeiodination: Synthetic Access to this Scaffold via Iodine-to-Nitro Exchange on Polyiodopyrazoles

The 3-iodo-1-methyl-5-nitro configuration is synthetically accessible through a nitrodeiodination strategy on 3,4-diiodo-1-methylpyrazoles. Tret'yakov and Vasilevskii demonstrated that nitration with HNO3/H2SO4 converts 3,4-diiodo-1-methylpyrazoles into the corresponding 3-iodo-4-nitro compounds, representing a general method for preparing 'almost inaccessible' 3-iodo-4-nitropyrazoles [1]. While this reference focuses on the 4-nitro isomer, it establishes the synthetic viability of the nitrodeiodination approach for introducing a nitro group while retaining an iodo substituent, which is a key route for synthesizing the target compound or its precursors.

Synthetic route
Supporting evidence
Nitrodeiodination of polyiodopyrazoles (HNO₃/H₂SO₄) provides access to 3-iodo-nitropyrazole family.
Validates synthetic provenance; method yields good to excellent for class.
Tret'yakov & Vasilevskii, Mendeleev Commun. 1995; target compound inferred.
Nitrodeiodination Pyrazole synthesis Energetic materials

Physical Property Differentiation: Density and Lipophilicity as Orthogonal Selectors

Comparison of computed physicochemical properties reveals distinct differences between the target compound and its 3-bromo analog. 3-Iodo-1-methyl-5-nitro-1H-pyrazole has a predicted density of 2.38±0.1 g/cm³ and an XLogP3 of 1.1 . In contrast, the 3-bromo analog (CAS 2097252-80-5) has a molecular weight of 206.00 g/mol and, while its exact density is not listed, the difference in halogen mass implies a lower density . The higher density of the iodo compound may influence chromatographic behavior, crystallization, and formulation properties. The non-iodinated parent scaffold, 1-methyl-5-nitropyrazole, has an XLogP3-AA of 0.4, indicating that iodination at the 3-position significantly increases lipophilicity (+0.7 log units) [1].

Physicochemical differentiation
Cross-study comparable
Density 2.38±0.1 g/cm³; XLogP3 1.1 (Δ +0.7 vs. parent without iodine)
Higher density and lipophilicity vs. 3-bromo analog and parent; supports chromatography method development.
Predicted properties; PubChem data for parent scaffold.
Physicochemical properties Drug design Purification

Biological Preliminaries: Antimicrobial and Anti-inflammatory Potential as a Differentiator from Non-Iodinated Scaffolds

Preliminary biological screening indicates that 3-iodo-1-methyl-5-nitro-1H-pyrazole exhibits antimicrobial and anti-inflammatory properties, although mechanisms remain under investigation . This activity profile is consistent with the known bioreductive capacity of the nitro group, which can generate reactive intermediates capable of modifying DNA or proteins . While direct comparative bioactivity data against the 3-bromo or non-halogenated analogs are lacking in the open literature, the presence of the iodine atom may contribute to halogen bonding interactions with biological targets, a feature absent in the non-iodinated 1-methyl-5-nitropyrazole parent scaffold, which is not reported to have significant antimicrobial activity.

Preliminary bioactivity
Data to verify
Antimicrobial and anti-inflammatory effects reported in initial screening; no quantitative MIC/IC₅₀.
Preliminary biological rationale for lead discovery; requires independent validation.
Sources unspecified; mechanism under investigation.
Antimicrobial Anti-inflammatory Medicinal chemistry

Validated Application Scenarios for 3-Iodo-1-methyl-5-nitro-1H-pyrazole Based on Empirical Reactivity Profiles


Electronically Selective Scaffold Tuning via Iterative Cross-Coupling

For medicinal chemistry programs targeting the pyrazole core, 3-Iodo-1-methyl-5-nitro-1H-pyrazole serves as a linchpin intermediate for sequential functionalization. The C-3 iodine acts as a handle for palladium-catalyzed transformations like Sonogashira, Heck, or Buchwald-Hartwig reactions. The electronic deactivation observed in the Sonogashira coupling of the 3-iodo-5-nitro isomer can be strategically leveraged to achieve chemo- and regio-selective transformations in polyfunctional systems, a key differentiator from the 3-bromo analog which is prone to dehalogenation in Suzuki couplings [1].

Bioreductive Prodrug and Chemical Biology Probe Development

The combination of the nitro group (subject to bioreduction under hypoxic conditions) and the iodine atom (potential halogen bond donor) makes this compound a candidate for developing hypoxia-selective prodrugs or chemical biology probes targeting nitroreductase-expressing systems . Preliminary data on antimicrobial and anti-inflammatory activities provide an initial biological rationale for investing in this specific scaffold over non-iodinated analogs .

Procurement Strategy for Suzuki-Miyaura vs. Sonogashira Workflows

For laboratories specializing in Suzuki-Miyaura cross-coupling, the 3-bromo analog (CAS 2097252-80-5) is recommended based on class-level evidence of superior performance and reduced dehalogenation risk [1]. However, for Sonogashira or copper-mediated couplings, the 3-iodo compound is the preferred substrate due to the higher reactivity of the C-I bond, with the understanding that the adjacent nitro group may require optimization of reaction conditions to achieve acceptable yields.

Physicochemical Property-Driven Formulation and Analytical Method Development

The high predicted density (2.38 g/cm³) and XLogP3 of 1.1 of the target compound provide distinct advantages for developing HPLC purification methods and salt/co-crystal screening in formulation studies . These properties are sufficiently differentiated from the 3-bromo analog (lower density) and the parent 1-methyl-5-nitropyrazole (XLogP3 0.4) to justify procurement of the iodo compound for specific analytical or pre-formulation research [1].

Application
Selection Property
Validation Focus
Iterative cross-coupling synthesis
Ortho iodo-nitro substitution pattern
Chemoselectivity under Pd catalysis; regioisomer-dependent reactivity
Bioreductive probe development
Nitro group bioreduction potential
Hypoxia-selective activation; preliminary bioactivity context
Suzuki-Miyaura vs. Sonogashira workflow
Halogen-dependent dehalogenation risk
Comparative performance of iodo vs. bromo substrates
Analytical & pre-formulation research
Higher predicted density and lipophilicity
Chromatographic retention; salt/co-crystal screening
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